Ethyl 3,4,6-Tri-O-acetyl-2-acetamido-2-deoxy-alpha-D-thioglucopyranoside
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Overview
Description
Ethyl 3,4,6-Tri-O-acetyl-2-acetamido-2-deoxy-alpha-D-thioglucopyranoside is a biochemical reagent primarily used in glycobiology research. Glycobiology is the study of the structure, synthesis, biology, and evolution of sugars. This compound is involved in carbohydrate chemistry, enzymology of glycan formation and degradation, protein-glycan recognition, and the role of glycans in biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3,4,6-Tri-O-acetyl-2-acetamido-2-deoxy-alpha-D-thioglucopyranoside typically involves the acetylation of 2-acetamido-2-deoxy-D-glucoseThe reaction conditions often involve the use of acetic anhydride and a base such as pyridine .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency. The use of automated synthesis equipment and stringent quality control measures would be essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,4,6-Tri-O-acetyl-2-acetamido-2-deoxy-alpha-D-thioglucopyranoside can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioglycoside moiety to a thiol group.
Substitution: The acetyl groups can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound .
Scientific Research Applications
Ethyl 3,4,6-Tri-O-acetyl-2-acetamido-2-deoxy-alpha-D-thioglucopyranoside is used extensively in scientific research, particularly in the field of glycobiology. Its applications include:
Chemistry: Used as a reagent for the synthesis of glycosides and other carbohydrate derivatives.
Biology: Employed in studies of protein-glycan interactions and glycan biosynthesis.
Medicine: Investigated for its potential role in developing glycan-based therapeutics and diagnostics.
Industry: Utilized in the production of glycosylated compounds for various industrial applications
Mechanism of Action
The mechanism of action of Ethyl 3,4,6-Tri-O-acetyl-2-acetamido-2-deoxy-alpha-D-thioglucopyranoside involves its interaction with glycan-processing enzymes. The compound acts as a substrate or inhibitor for these enzymes, affecting glycan synthesis and degradation pathways. The molecular targets include glycosyltransferases and glycosidases, which are crucial for the formation and breakdown of glycan structures .
Comparison with Similar Compounds
Similar Compounds
2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-alpha-D-glucopyranosyl Chloride: Similar in structure but contains a chloride group instead of an ethyl thioglycoside moiety.
Triethylammonium 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-D-glucopyranosyl Decyl Phosphate: Contains a phosphate group and a decyl chain, differing in functional groups and applications.
Uniqueness
Ethyl 3,4,6-Tri-O-acetyl-2-acetamido-2-deoxy-alpha-D-thioglucopyranoside is unique due to its ethyl thioglycoside moiety, which provides distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it particularly valuable in specific glycobiology research applications .
Properties
IUPAC Name |
[(3S,4R,5S,6R)-5-acetamido-3,4-diacetyloxy-6-ethylsulfanyloxan-2-yl]methyl acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO8S/c1-6-26-16-13(17-8(2)18)15(24-11(5)21)14(23-10(4)20)12(25-16)7-22-9(3)19/h12-16H,6-7H2,1-5H3,(H,17,18)/t12?,13-,14+,15+,16+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHOPGYBLLSFEGH-GJFSAVBPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCS[C@@H]1[C@H]([C@H]([C@@H](C(O1)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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